N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide
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Overview
Description
N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide is a chemical compound that belongs to the family of aromatic carboxylic acid amides. This compound features a cinnamamide backbone with a thiophene ring and a hydroxyl group attached to the propyl chain. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to exhibit antibacterial activity, particularly against escherichia coli .
Mode of Action
It is suggested that the compound may interact with its targets to induce antibacterial effects .
Result of Action
It has been suggested that the compound exhibits antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide typically involves the condensation of cinnamic acid derivatives with thiophene-containing alcohols. One common method involves the use of cinnamoyl chloride and 3-hydroxy-3-(thiophen-2-yl)propanol in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of organic semiconductors and materials science.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxy-3-(thiophen-3-yl)propyl)cinnamamide
- N-(3-hydroxy-3-(furan-2-yl)propyl)cinnamamide
- N-(3-hydroxy-3-(pyridin-2-yl)propyl)cinnamamide
Uniqueness
N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide is unique due to the specific positioning of the thiophene ring and hydroxyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
(E)-N-(3-hydroxy-3-thiophen-2-ylpropyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-14(15-7-4-12-20-15)10-11-17-16(19)9-8-13-5-2-1-3-6-13/h1-9,12,14,18H,10-11H2,(H,17,19)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTNGAUHTIXZCI-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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